molecular formula C17H17N5O4S3 B11566122 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11566122
M. Wt: 451.6 g/mol
InChI Key: XNZHTWJPCSMHLO-UHFFFAOYSA-N
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Description

“N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” is a complex organic compound that features a combination of morpholine, thiadiazole, and benzothiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized from ortho-aminothiophenol and a suitable carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its combination of multiple functional groups and heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C17H17N5O4S3

Molecular Weight

451.6 g/mol

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C17H17N5O4S3/c23-13(9-22-11-3-1-2-4-12(11)28-17(22)25)18-15-19-20-16(29-15)27-10-14(24)21-5-7-26-8-6-21/h1-4H,5-10H2,(H,18,19,23)

InChI Key

XNZHTWJPCSMHLO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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